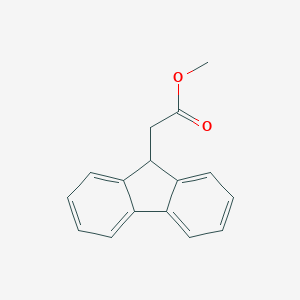
methyl 2-(9H-fluoren-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(9H-fluoren-9-yl)acetate is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of methyl 2-(9H-fluoren-9-yl)acetate typically involves the reaction of fluoren-9-carboxylic acid with methanol in the presence of an acid catalyst. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Applications in Peptide Synthesis
Peptide Synthesis : this compound is utilized as a protecting group for amino acids during peptide synthesis. It helps in stabilizing the reactive sites of amino acids, allowing for selective reactions without unwanted side reactions. This application is particularly valuable in the synthesis of non-natural peptides and complex polypeptides.
Case Study: Use as a Protecting Group
In a study focused on synthesizing complex peptides, this compound was employed to protect the amino group of serine residues, facilitating the successful coupling of other amino acids without degradation or side reactions. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this protecting group .
Antimicrobial Activity
Recent research has explored the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized using this compound have shown promising activity against multidrug-resistant strains of bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Fluorenyl Derivative A | >256 μg/mL | Gram-positive bacteria |
| Fluorenyl Derivative B | >256 μg/mL | Fungal strains |
This table summarizes findings from a study that evaluated various fluorenyl derivatives for their antimicrobial efficacy .
Role in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a valuable building block in organic chemistry.
Example Reactions
- Acylation Reactions : The compound can be used to introduce acyl groups into other molecules, enhancing their reactivity.
- Formation of Non-Natural Amino Acids : It has been utilized to synthesize non-natural amino acids that are crucial for developing new therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-(9H-fluoren-9-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQKAIVLZAUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352896 |
Source


|
| Record name | ST50989886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174770-81-1 |
Source


|
| Record name | ST50989886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














